![molecular formula C13H9IN2 B14915227 2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)
2-(2-Iodophenyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodophenyl)-1H-benzo[d]imidazole is a heterocyclic compound that features an imidazole ring fused with a benzene ring and an iodine atom attached to the phenyl group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl)-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with 2-iodobenzaldehyde under acidic conditions. This reaction typically requires a catalyst such as polyphosphoric acid or a Lewis acid like zinc chloride .
Another method involves the use of a copper-catalyzed multicomponent reaction, where benzoin or benzil reacts with 2-iodoaniline in the presence of ammonium acetate and a copper catalyst. This method offers good yields and relatively mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Iodophenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-(2-Iodophenyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is utilized in the synthesis of functional materials, such as organic semiconductors and dyes.
Chemical Biology: The compound is employed in the design of probes for studying biological processes at the molecular level.
Mécanisme D'action
The mechanism of action of 2-(2-Iodophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1H-benzo[d]imidazole: Lacks the iodine atom, resulting in different electronic properties and reactivity.
2-(2-Bromophenyl)-1H-benzo[d]imidazole: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and biological activity.
2-(2-Chlorophenyl)-1H-benzo[d]imidazole: Contains a chlorine atom, leading to variations in its chemical behavior and applications.
Uniqueness
2-(2-Iodophenyl)-1H-benzo[d]imidazole is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. The iodine atom also influences the compound’s electronic properties, making it a valuable scaffold for the development of novel drugs and materials .
Propriétés
Formule moléculaire |
C13H9IN2 |
|---|---|
Poids moléculaire |
320.13 g/mol |
Nom IUPAC |
2-(2-iodophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H9IN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) |
Clé InChI |
SLIRKFKVIUEFSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)
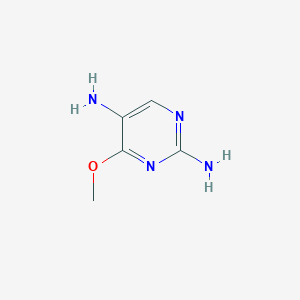
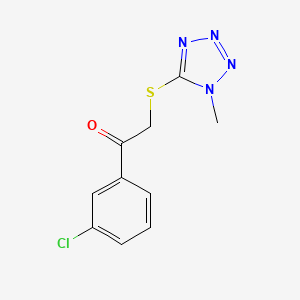
![2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)
![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)
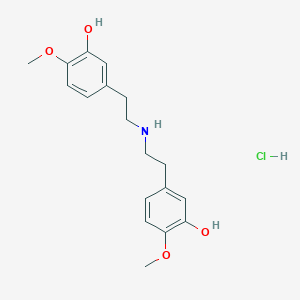
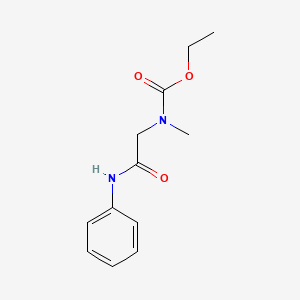
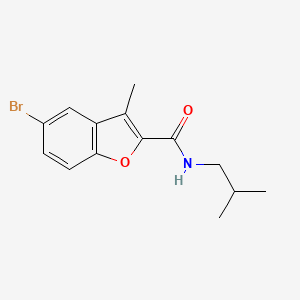
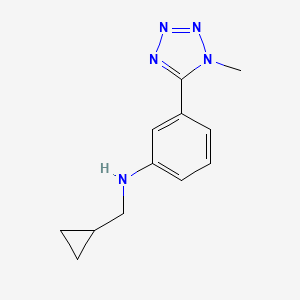
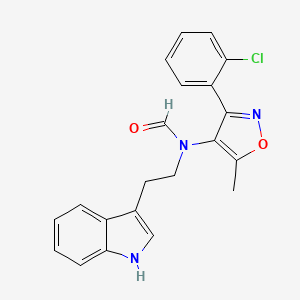

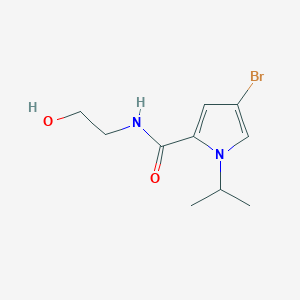
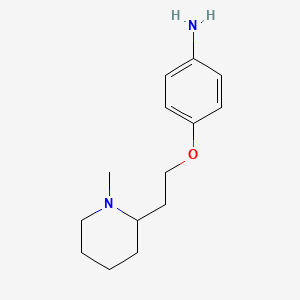
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
